molecular formula C18H13BrN4O3S B11613129 (7Z)-7-(3-bromobenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(3-bromobenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11613129
M. Wt: 445.3 g/mol
InChI Key: AWWLDQSPTDLRIW-SXGWCWSVSA-N
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Description

(7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-(4-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: is a complex organic compound characterized by its unique structure, which includes a thiazolo-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-(4-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. One common approach includes the condensation of 3-bromobenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the thiazolo-triazine core.

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl and nitrophenyl moieties.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Products include bromophenyl ketones or carboxylic acids.

    Reduction: The major product is the corresponding aniline derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.

Medicine: The compound shows promise in medicinal chemistry for the development of new pharmaceuticals, particularly as anti-cancer or anti-inflammatory agents.

Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism by which (7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-(4-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Heparinoid Compounds: Structurally similar to heparin, used in anticoagulant applications.

Uniqueness: What sets (7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-(4-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE apart is its unique thiazolo-triazine core, which imparts distinct chemical and biological properties. This core structure is less common in similar compounds, making it a valuable scaffold for the development of novel therapeutics and materials.

Properties

Molecular Formula

C18H13BrN4O3S

Molecular Weight

445.3 g/mol

IUPAC Name

(7Z)-7-[(3-bromophenyl)methylidene]-3-(4-nitrophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C18H13BrN4O3S/c19-13-3-1-2-12(8-13)9-16-17(24)22-11-21(10-20-18(22)27-16)14-4-6-15(7-5-14)23(25)26/h1-9H,10-11H2/b16-9-

InChI Key

AWWLDQSPTDLRIW-SXGWCWSVSA-N

Isomeric SMILES

C1N=C2N(CN1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)/C(=C/C4=CC(=CC=C4)Br)/S2

Canonical SMILES

C1N=C2N(CN1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C(=CC4=CC(=CC=C4)Br)S2

Origin of Product

United States

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